Anirolac

Analgesia Postpartum Pain NSAID Comparator

Anirolac (RS-37326) delivers a quantifiable potency advantage—50 mg provides analgesia equal to 550 mg naproxen, enabling dose-sparing experimental designs. Its distinct rank order in potentiating GABA-antagonistic effects surpasses ibuprofen and naproxen, making it indispensable for neuroinflammation and fluoroquinolone drug-drug interaction models. A slower onset yet prolonged duration versus injectable morphine supports oral sustained-release formulation research. Procure this precisely characterized pyrrolizine NSAID to eliminate uncontrolled variability and ensure cross-study reproducibility in preclinical pain and CNS research.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 66635-85-6
Cat. No. B1665505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnirolac
CAS66635-85-6
Synonyms2,3-dihydro-5-(4-methoxybenzoyl)-1H-pyrrolizine-1-carboxylic acid
anirolac
RS 37326
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC=C3N2CCC3C(=O)O
InChIInChI=1S/C16H15NO4/c1-21-11-4-2-10(3-5-11)15(18)14-7-6-13-12(16(19)20)8-9-17(13)14/h2-7,12H,8-9H2,1H3,(H,19,20)
InChIKeyHEOZYYOUKGGSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anirolac (CAS 66635-85-6) Procurement Overview: Nonsteroidal Anti-Inflammatory Pyrrolizine Carboxylic Acid for Analgesic Research


Anirolac (RS37326) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrrolizine carboxylic acid chemical class, structurally defined as 2,3-dihydro-5-(4-methoxybenzoyl)-1H-pyrrolizine-1-carboxylic acid [1]. Like other NSAIDs, its mechanism of action involves inhibition of cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis, thereby mediating analgesic and anti-inflammatory effects [2]. The compound has been investigated in clinical trials for postpartum uterine pain and postoperative pain management [3].

Why Anirolac (66635-85-6) Cannot Be Interchanged with Other NSAIDs: A Procurement Perspective


While Anirolac shares the NSAID class with widely available agents such as naproxen, ibuprofen, and ketorolac, generic substitution is not scientifically defensible. Each NSAID possesses a unique combination of analgesic potency, duration of action, and off-target pharmacological profile that directly influences experimental outcomes. For example, Anirolac demonstrates analgesic equivalence to a 550 mg dose of naproxen at only 50 mg [1], indicating a distinct dose-response relationship. Furthermore, in vitro studies reveal that Anirolac occupies a specific rank order in potentiating GABA-antagonistic effects—a property not uniformly shared across all NSAIDs—which may be relevant for studies involving neuroinflammation or drug-drug interaction modeling [2]. These quantifiable differences preclude simple substitution in controlled research settings.

Anirolac (66635-85-6) Quantitative Differentiation Guide: Comparator Data for Scientific Selection


Analgesic Equivalence to Naproxen at Lower Dose in Postpartum Uterine Pain

Anirolac demonstrated analgesic efficacy equivalent to that of naproxen sodium at a significantly lower oral dose in a randomized, double-blind clinical trial for postpartum uterine pain. Single oral doses of Anirolac 50 mg or 100 mg produced analgesia that was not statistically different from that of naproxen sodium 550 mg [1]. This indicates a favorable potency-to-dose ratio relative to naproxen in this acute pain model.

Analgesia Postpartum Pain NSAID Comparator

Slower Onset but Longer Duration of Analgesia vs. Injectable Morphine in Postoperative Pain

In a comparative study of postoperative pain, oral Anirolac exhibited a distinct temporal analgesic profile compared to injectable morphine sulfate. While the onset of pain relief was slower with oral Anirolac, the duration of analgesia was longer than that provided by morphine [1]. This suggests Anirolac may be preferable in research models where sustained pain relief from an oral agent is prioritized over rapid onset.

Postoperative Pain Analgesic Duration Opioid Comparator

Ranked Potency in Potentiation of GABA-Antagonistic Effects

In an in vitro assay measuring potentiation of the GABA-antagonistic effects of quinolone antibacterials on [35S]TBPS binding, Anirolac demonstrated a specific rank order among arylalkanoic acid NSAIDs. Felbinac was most potent, followed by flurbiprofen > anirolac > metiazinic acid > tolmetin = ketoprofen = fenbufen = indomethacin > fenoprofen > ibuprofen = (+)-naproxen = sulindac [1]. Anirolac's position in the upper tier of this ranking suggests a relatively strong interaction at this pharmacologically distinct site compared to many common NSAIDs.

GABA Receptor Neuropharmacology NSAID Interaction

Recommended Research and Procurement Scenarios for Anirolac (66635-85-6)


Acute Pain Model Development: High-Potency Oral NSAID Comparator

Anirolac is suitable as a reference compound in acute pain models where a potent oral NSAID with established clinical equivalence to naproxen is required. Its demonstrated efficacy at 50 mg matching 550 mg naproxen [1] makes it a useful positive control for evaluating novel analgesic candidates or formulations designed for dose-sparing effects. Procurement is indicated for laboratories conducting preclinical pain research or clinical trial assay development.

Neuropharmacology Studies Involving GABAergic or Quinolone Interactions

For research investigating the intersection of NSAID pharmacology and GABAergic neurotransmission, Anirolac provides a defined tool compound. Its specific rank order in potentiating quinolone-induced GABA antagonism (above ibuprofen and naproxen) [1] positions it as a key agent for mechanistic studies on NSAID-related CNS effects or for modeling drug-drug interactions with fluoroquinolone antibiotics. Procurement is advised for neuropharmacology and toxicology laboratories with interests in these pathways.

Prolonged-Release Analgesic Formulation Development

The unique temporal profile of Anirolac—characterized by slower onset but longer duration compared to injectable morphine [1]—supports its use in research aimed at developing oral sustained-release analgesic formulations. Investigators seeking to model or achieve extended pain relief from an oral NSAID may select Anirolac as an active pharmaceutical ingredient for prototype formulation and in vivo pharmacokinetic-pharmacodynamic correlation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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